molecular formula C12H30O4Si2 B15090338 3-(Trimethylsilyloxy)propyltriethoxysilane CAS No. 18204-99-4

3-(Trimethylsilyloxy)propyltriethoxysilane

Cat. No.: B15090338
CAS No.: 18204-99-4
M. Wt: 294.53 g/mol
InChI Key: MORUHSGHDJQABD-UHFFFAOYSA-N
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Description

3-(Trimethylsilyloxy)propyltriethoxysilane is an organosilicon compound characterized by a hybrid structure combining triethoxysilane and trimethylsilyloxy functional groups. This dual functionality enables versatile applications in surface modification, adhesion promotion, and catalysis. Its triethoxy groups facilitate hydrolysis and condensation reactions, forming stable siloxane bonds with substrates, while the trimethylsilyloxy moiety enhances hydrophobicity and chemical resistance .

Properties

CAS No.

18204-99-4

Molecular Formula

C12H30O4Si2

Molecular Weight

294.53 g/mol

IUPAC Name

triethoxy(3-trimethylsilyloxypropyl)silane

InChI

InChI=1S/C12H30O4Si2/c1-7-13-18(14-8-2,15-9-3)12-10-11-16-17(4,5)6/h7-12H2,1-6H3

InChI Key

MORUHSGHDJQABD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCO[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- typically involves the reaction of diethoxymethylsilane with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include various silanol, silane, and substituted silane derivatives. These products have diverse applications in different fields, including materials science and organic synthesis.

Scientific Research Applications

3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and functionality. The presence of silicon atoms in the structure allows for unique interactions with biological molecules, making it a potential candidate for biomedical applications.

Comparison with Similar Compounds

Functional Group Analysis

  • Amino vs. Sulfamic Acid Groups: AEAPES and SAPES both feature nitrogen-containing groups but differ in reactivity. AEAPES’s primary amines enable covalent bonding with carboxylated surfaces, while SAPES’s sulfamic acid provides Brønsted acidity for catalysis .
  • Fluorinated vs. Hydrocarbon Chains: HFTES and 3-(Heptafluoroisopropoxy)propyltriethoxysilane leverage fluorinated chains for extreme hydrophobicity, outperforming non-fluorinated analogs like this compound in anti-icing applications .

Performance in Catalysis

  • SAPES@BNPs demonstrate superior recyclability and chemoselectivity in sulfide oxidation compared to non-supported silanes, attributed to biochar’s high surface area and acidic sites .
  • This compound lacks intrinsic catalytic activity but serves as a stabilizer for catalytic nanoparticles due to its hydrophobic shielding effects .

Surface Modification Efficiency

  • MPTSSi’s trimethylsilyloxy groups create bioinert surfaces, reducing cell adhesion by >80% compared to unmodified PDMS .
  • AEAPES enhances leather-polyurethane adhesion by forming interpenetrating polymer networks (IPNs), outperforming 3-aminopropyltriethoxysilane (APES) in peel strength tests .

Research Findings and Industrial Relevance

  • SAPES@BNPs : Demonstrated 92% yield in tetrahydrobenzo[b]pyrans synthesis under solvent-free conditions, highlighting cost-effectiveness and environmental compatibility .
  • S3 Surfactant : Reduced wax appearance temperature (WAT) by 12°C in crude oil, improving flowability in pipelines .
  • HFTES Coatings : Maintained superhydrophobicity at -20°C, critical for aerospace applications .

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